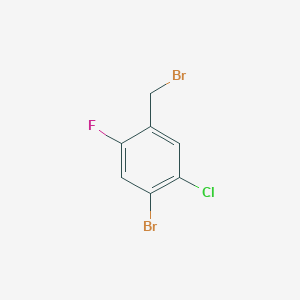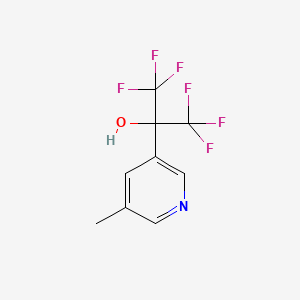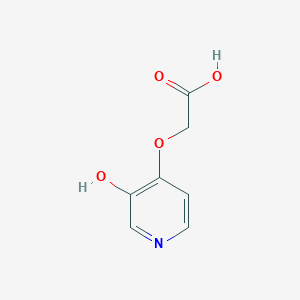
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid is a chemical compound that features a hydroxypyridine ring attached to an acetic acid moiety via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-hydroxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
化学反应分析
Types of Reactions
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-pyridylglyoxylic acid.
Reduction: Formation of 2-((3-hydroxypyridin-4-yl)oxy)ethanol.
Substitution: Formation of various ether or ester derivatives.
科学研究应用
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Hydroxypyridin-4-yl)acetic acid: Similar structure but lacks the ether linkage.
3-Hydroxypyridine: The parent compound with a hydroxyl group on the pyridine ring.
4-Hydroxy-2-pyridone: A related compound with a hydroxyl group and a carbonyl group on the pyridine ring.
Uniqueness
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid is unique due to its ether linkage, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and solubility, making it a valuable compound for various applications.
属性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
2-(3-hydroxypyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H7NO4/c9-5-3-8-2-1-6(5)12-4-7(10)11/h1-3,9H,4H2,(H,10,11) |
InChI 键 |
ISQSFYQSDZOXFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1OCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
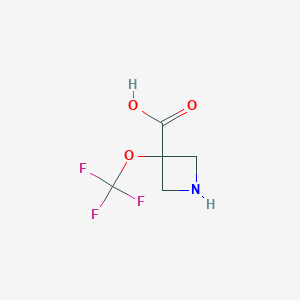
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
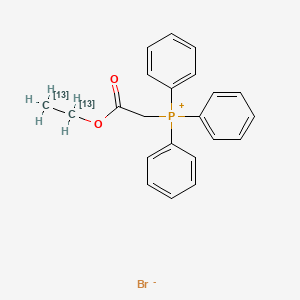

![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)


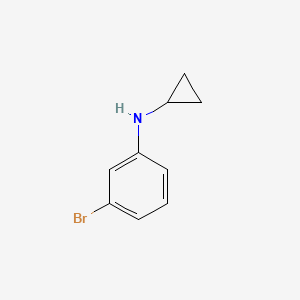
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)

